molecular formula C15H23N3O2S B6700422 Tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate

Tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate

Cat. No.: B6700422
M. Wt: 309.4 g/mol
InChI Key: SIYJGRJTBKBQKU-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate is a complex organic compound that features a thiomorpholine ring, a pyrazole moiety, and a tert-butyl ester group

Properties

IUPAC Name

tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-5-18-10-12(8-16-18)9-17-6-7-21-11-13(17)14(19)20-15(2,3)4/h5,8,10,13H,1,6-7,9,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYJGRJTBKBQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CSCCN1CC2=CN(N=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Thiomorpholine Ring Formation: The thiomorpholine ring is often synthesized via the reaction of an appropriate amine with an epoxide or a halohydrin.

    Coupling Reactions: The pyrazole and thiomorpholine intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions can target the pyrazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the halomethyl group used in the coupling step.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving thiomorpholine and pyrazole derivatives.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The pyrazole moiety can interact with metal ions or other cofactors, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a thiomorpholine ring.

    Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: This compound has a boronate ester group instead of a thiomorpholine ring.

Uniqueness

Tert-butyl 4-[(1-ethenylpyrazol-4-yl)methyl]thiomorpholine-3-carboxylate is unique due to the combination of its thiomorpholine ring and pyrazole moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

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